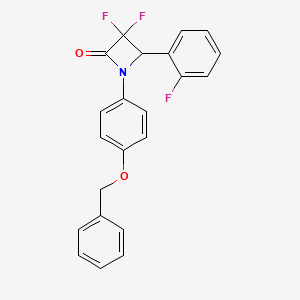

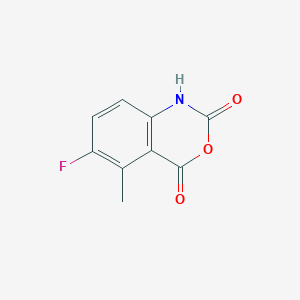

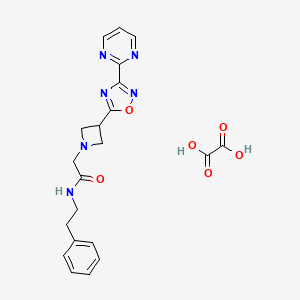

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one" is a member of the azetidin-2-one family, which includes various derivatives with potential biological activities. Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides and are of significant interest due to their medicinal properties, including antitumor, antiviral, and antibiotic-enhancing activities .

Synthesis Analysis

The synthesis of azetidin-2-ones can be achieved through various methods. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones involves structure-activity relationship studies, leading to potent antiproliferative compounds . Another approach includes the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into new building blocks for constructing CF3-containing compounds . Additionally, the synthesis of 3,3-difluoroazetidinones can be performed by condensing difluoro(trimethylsilyl)acetamides with carbonyl compounds .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have indicated the importance of the torsional angle between the phenyl rings in 3-phenoxy-1,4-diarylazetidin-2-ones for potent antiproliferative activity . The stereochemistry of azetidin-2-one derivatives can also be established based on NMR coupling constants .

Chemical Reactions Analysis

Azetidin-2-ones can undergo various chemical reactions to form different derivatives. For example, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones can be used as substrates for the synthesis of novel 1,4-dioxan-2-ones via intramolecular cyclization . N-substituted azetidin-2-ones can be synthesized by the Kinugasa reaction and evaluated for antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and biological activity. The introduction of fluorine into the azetidin-2-one scaffold, as seen in the synthesis of fluorinated analogs for imaging central nicotinic acetylcholine receptors, can enhance the affinity for specific receptor subtypes . The stereochemistry of azetidin-2-ones can also influence their inhibitory activity against enzymes such as human leukocyte elastase .

Applications De Recherche Scientifique

Discovery and Design of Cholesterol Absorption Inhibitors

Researchers have discovered and designed potent inhibitors of cholesterol absorption, such as SCH 58235, a molecule structurally related to 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one. These compounds have shown remarkable efficacy in lowering liver cholesteryl esters in animal models, demonstrating their potential as therapeutic agents against hypercholesterolemia (Rosenblum et al., 1998).

Antibacterial Agents

A novel antibacterial agent with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group has been synthesized, showing potent activity against both Gram-positive and Gram-negative bacteria. This molecule is significantly more potent than existing antibiotics, such as trovafloxacin, against resistant strains (Kuramoto et al., 2003).

Nicotinic Acetylcholine Receptor Imaging

The synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a new positron emission tomography (PET) ligand for nicotinic receptors, have been explored. This research offers a pathway for the development of diagnostic tools for neurological conditions (Doll et al., 1999).

Inhibition of Human Leukocyte Elastase

Functionalized N-aryl-3,3-dihalogenoazetidin-2-ones have been synthesized and shown to act as irreversible inhibitors of human leukocyte elastase (HLE), a key enzyme involved in inflammatory processes. This research contributes to the development of anti-inflammatory agents (Doucet et al., 1997).

Development of β-Lactam Antibacterials

Studies on azetidin-2-ones have contributed to the development of antimitotic compounds and antibiotics, highlighting the versatility of this molecular framework in drug discovery (Twamley et al., 2020).

Synthesis and Biochemical Evaluation

Research on 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of potent antiproliferative compounds targeting tubulin, demonstrating the compound's utility in cancer research (Greene et al., 2016).

Propriétés

IUPAC Name |

3,3-difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3NO2/c23-19-9-5-4-8-18(19)20-22(24,25)21(27)26(20)16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFXVXXJFWYBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)

![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)